

Application Notes & Protocols: (-)- α -Himachalene for the Synthesis of Bioactive Compounds

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Compound of Interest

Compound Name: (-)- α -Himachalene

Cat. No.: B1249199

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)- α -Himachalene, a bicyclic sesquiterpene hydrocarbon with the molecular formula $C_{15}H_{24}$, is a major constituent of the essential oils from various *Cedrus* species, including the Atlas cedar (*Cedrus atlantica*) and Himalayan cedar (*Cedrus deodara*).^{[1][2]} Its unique chemical scaffold makes it a valuable chiral starting material for the synthesis of a diverse range of bioactive molecules with potential applications in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial and anticancer compounds derived from (-)- α -himachalene.

I. Synthesis of Antimicrobial Aryl Himachalene Derivatives

Aryl himachalene derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains.^{[3][4]} The introduction of an imine group to the aryl himachalene scaffold has been shown to enhance this activity.^[3]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized himachalene derivatives against various microbial strains.

Compound	B. subtilis (µg/mL)	M. luteus (µg/mL)	S. aureus (µg/mL)	A. parasiticus (µg/mL)	A. ochraceus (µg/mL)	A. sydowii (µg/mL)
ar-Himachalene (9)	375	>3000	>3000	-	-	-
α-dehydro-ar-himachalene (11)	-	-	-	-	-	-
bisdehydro-ar-himachalene (12)	>3000	625	>3000	-	-	-
γ-dehydro-ar-himachalene (14)	1500	>3000	>3000	-	-	-
Substituted benzocycloheptenone (15)	-	-	-	-	-	-
Imine derivative (16a)	750	375	375	187.5	93.7	93.7
Imine derivative (16b)	375	187.5	187.5	93.7	46.8	46.8
Imine derivative (16c)	93.7	46.8	46.8	46.8	23.4	23.4

Imine derivative (16d)	187.5	93.7	93.7	93.7	46.8	46.8
Imine derivative (16e)	375	187.5	187.5	187.5	93.7	93.7

Data extracted from Chaudhary et al., 2014.[3]

Experimental Protocols

1. Synthesis of α -dehydro-ar-himachalene (11) from a mixture of himachalenes (10)

This protocol outlines the oxidative aromatization of a natural mixture of α , β , and γ -himachalenes.

- Materials: Isomeric mixture of himachalenes (10), Sulfur powder.
- Procedure:
 - Mix the himachalene isomer mixture (10) with sulfur powder in a reaction vessel.
 - Heat the mixture at 200-220 °C for 2 hours.
 - After cooling, purify the crude product by silica gel column chromatography using n-hexane as the eluent to obtain α -dehydro-ar-himachalene (11).

2. Synthesis of ar-Himachalene (9)

This protocol describes the catalytic hydrogenation of α -dehydro-ar-himachalene.

- Materials: α -dehydro-ar-himachalene (11), 10% Palladium on charcoal (Pd/C), Ethyl acetate, Methanol.
- Procedure:

- Dissolve α -dehydro-ar-himachalene (11) in a 1:1 (v/v) mixture of ethyl acetate and methanol.
- Add 10% Pd/C to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, filter the catalyst and evaporate the solvent to yield ar-himachalene (9) (yield: 80%).^[3]

3. Synthesis of Imine Derivatives (16a-e) from α -dehydro-ar-himachalene (11)

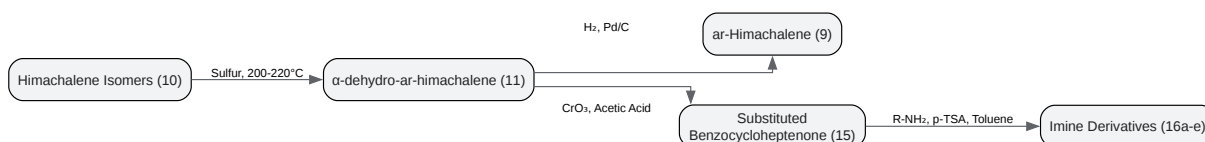
This multi-step synthesis involves the formation of a ketone intermediate followed by condensation with various amines.

- Step 3a: Synthesis of Substituted Benzocycloheptenone (15)
 - Materials: α -dehydro-ar-himachalene (11), Chromium trioxide (CrO_3), Acetic acid.
 - Procedure:
 - Dissolve α -dehydro-ar-himachalene (11) in acetic acid.
 - Slowly add a solution of CrO_3 in aqueous acetic acid.
 - Stir the reaction mixture at room temperature.
 - Pour the mixture into water and extract with an organic solvent.
 - Dry the organic layer and evaporate the solvent.
 - Purify the residue by column chromatography to obtain compound 15.
- Step 3b: Synthesis of Imine Derivatives (16a-e)
 - Materials: Substituted benzocycloheptenone (15), appropriate primary amine (e.g., isobutylamine for 16c), p-toluenesulfonic acid (p-TSA), Toluene.

- Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve compound 15 in toluene.
- Add the corresponding primary amine and a catalytic amount of p-TSA.
- Reflux the mixture until the theoretical amount of water is collected.
- Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired imine derivative (16a-e).

Synthesis Workflow



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Caption: Synthesis pathway for antimicrobial aryl himachalene derivatives.

II. Synthesis of Anticancer Compounds from Himachalene Derivatives

Derivatives of himachalene have also been investigated for their cytotoxic activities against various cancer cell lines.^{[1][5]} For instance, 2-himachalen-7-ol has demonstrated potent activity against brain and colon cancer cells.^[5]

Data Presentation: Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of 2-himachalen-7-ol against several human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ of 2-himachalen-7-ol (µg/mL)
SF-268	Brain	8.1
HT-29	Colon	10.1
Caco-2	Colon	9.9
Sk-OV-3	Ovarian	> 50

Data extracted from Daher et al., 2019.[\[5\]](#)

Experimental Protocols

1. Isolation of 2-himachalen-7-ol from Cedrus libani Oil Extract (CLOE)

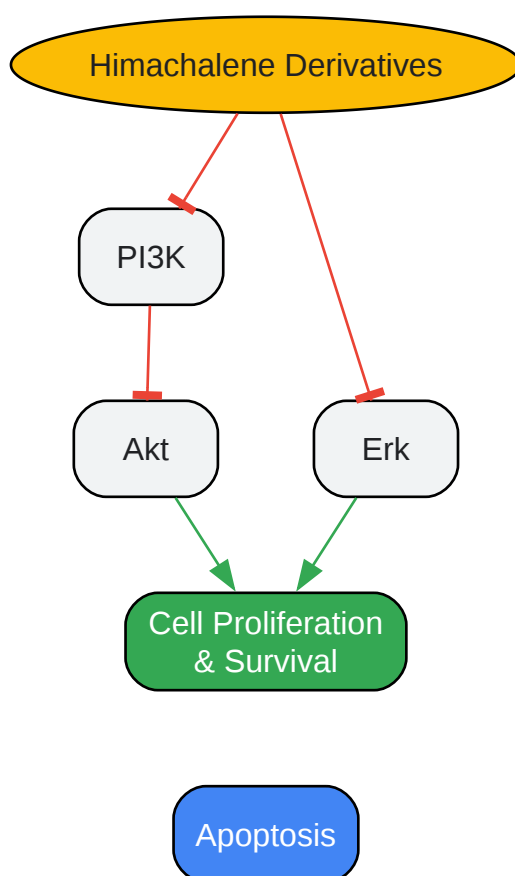
This protocol details the isolation of the naturally occurring bioactive compound.

- Materials: Cedrus libani oil extract (CLOE), Silica gel for column chromatography, Solvents for elution (e.g., hexane, ethyl acetate).
- Procedure:
 - Prepare a silica gel column.
 - Load the CLOE onto the column.
 - Elute the column with a gradient of hexane and ethyl acetate.
 - Collect fractions and monitor by TLC.
 - Combine fractions containing the desired compound.
 - Evaporate the solvent to obtain purified 2-himachalen-7-ol.

- Confirm the structure using NMR spectroscopy and X-ray crystallography.[5]

Proposed Mechanism of Action

Studies have suggested that himachalene derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/Erk pathways.[1]



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Caption: Proposed inhibition of cancer signaling pathways by himachalene derivatives.

III. Hemisynthesis of trans-himachalol

The unique structure of himachalenes allows for stereoselective synthesis of derivatives like trans-himachalol, a stereoisomer of the naturally occurring cis-himachalol.[6]

Experimental Protocol

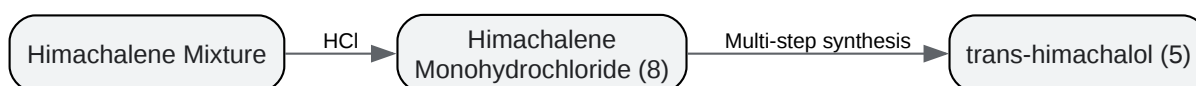
1. Synthesis of Himachalene Monohydrochloride (8) from a Mixture of Himachalenes

- Materials: Mixture of himachalenes, Hydrochloric acid (HCl).
- Procedure:
 - Dissolve the himachalene mixture in a suitable solvent.
 - Bubble gaseous HCl through the solution or add concentrated HCl.
 - Stir the reaction until completion.
 - Isolate the himachalene monohydrochloride crystals by vacuum filtration.^[6] (Yield: 60%).

2. Multi-step Synthesis of trans-himachalol (5)

The synthesis of trans-himachalol from the himachalene monohydrochloride intermediate involves several steps which are detailed in the work by Cherriet et al., 2023.^[6] This process highlights the utility of (-)- α -himachalene and its isomers as precursors for complex, stereochemically defined molecules.

Synthesis Workflow



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Caption: Hemisynthesis of trans-himachalol from a himachalene mixture.

Conclusion:

(-)- α -Himachalene and its isomers are versatile natural products that serve as excellent starting materials for the synthesis of various bioactive compounds. The protocols and data presented here provide a foundation for researchers to explore the chemical space of himachalene derivatives for the development of new therapeutic agents. Further derivatization and biological

screening are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

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